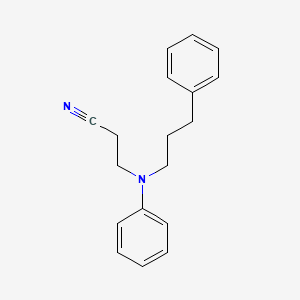

3-(Phenyl(3-phenylpropyl)amino)propiononitrile

Beschreibung

Eigenschaften

CAS-Nummer |

55296-92-9 |

|---|---|

Molekularformel |

C18H20N2 |

Molekulargewicht |

264.4 g/mol |

IUPAC-Name |

3-[N-(3-phenylpropyl)anilino]propanenitrile |

InChI |

InChI=1S/C18H20N2/c19-14-8-16-20(18-12-5-2-6-13-18)15-7-11-17-9-3-1-4-10-17/h1-6,9-10,12-13H,7-8,11,15-16H2 |

InChI-Schlüssel |

QGUBGDBSEFJAQN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CCCN(CCC#N)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1,3,5-Triazin-2,4,6-triamin kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von Cyanurchlorid mit Ammoniak. Die Reaktion wird typischerweise in wässrigem Medium bei einer Temperatur von etwa 50-60 °C durchgeführt. Die Reaktion verläuft wie folgt:

C3N3Cl3+6NH3→C3N3(NH2)3+3NH4Cl

Ein weiteres Verfahren beinhaltet die Reaktion von Melamin mit Formaldehyd unter sauren Bedingungen. Die Reaktion wird bei einer Temperatur von etwa 80-90 °C durchgeführt und führt zur Bildung von 1,3,5-Triazin-2,4,6-triamin.

Industrielle Produktionsverfahren

In industriellen Umgebungen wird 1,3,5-Triazin-2,4,6-triamin im großen Maßstab mit dem Cyanurchloridverfahren hergestellt. Das Verfahren beinhaltet die kontinuierliche Zugabe von Ammoniak zu einer Lösung von Cyanurchlorid, gefolgt von Filtration und Reinigung, um das Endprodukt zu erhalten. Die Reaktionsbedingungen werden sorgfältig gesteuert, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1,3,5-Triazin-2,4,6-triamin hat zahlreiche wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Baustein für die Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Es wird als Reagenz in biochemischen Assays und als Stabilisator für Enzyme verwendet.

Medizin: Es wird bei der Entwicklung von Pharmazeutika verwendet, insbesondere als Zwischenprodukt bei der Synthese von antiviralen und krebsbekämpfenden Medikamenten.

Industrie: Es wird bei der Herstellung von Harzen, Klebstoffen und Beschichtungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1,3,5-Triazin-2,4,6-triamin beinhaltet seine Fähigkeit, stabile Komplexe mit verschiedenen Metallionen zu bilden. Diese Eigenschaft macht es in verschiedenen Anwendungen zu einem nützlichen Chelatbildner. Die Verbindung kann auch mit Nukleophilen interagieren, was zur Bildung von substituierten Triazinen führt. Die molekularen Ziele und Pfade, die an seiner Wirkung beteiligt sind, hängen von der jeweiligen Anwendung und der Art der interagierenden Spezies ab.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1. Anticancer Activity

Recent studies have indicated that compounds similar to 3-(Phenyl(3-phenylpropyl)amino)propiononitrile exhibit significant anticancer properties. For instance, derivatives of this compound have been investigated for their ability to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. A notable case study demonstrated that modifications to the phenyl group enhance the compound's cytotoxicity against human lung carcinoma cells, suggesting a promising avenue for developing novel anticancer agents .

1.2. Neurological Disorders

The compound's potential as a treatment for neurological disorders has been explored through its interaction with G protein-coupled receptors (GPCRs). Research indicates that it may serve as an allosteric modulator, which could lead to innovative treatments for conditions like schizophrenia or depression. In a specific study, the compound was shown to influence receptor signaling pathways, enhancing therapeutic efficacy while minimizing side effects .

Analytical Chemistry Applications

2.1. Chromatographic Separation

3-(Phenyl(3-phenylpropyl)amino)propiononitrile has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. The compound's unique properties allow it to be effectively separated on specialized columns such as Newcrom R1, facilitating the analysis of pharmaceutical formulations and biological samples .

| Application | Method | Outcome |

|---|---|---|

| Anticancer Activity | Cell Viability Assays | Significant inhibition of cancer cell growth |

| Neurological Disorders | GPCR Modulation Studies | Enhanced receptor signaling with reduced side effects |

| Chromatographic Separation | HPLC Analysis | Effective separation of complex mixtures |

Case Studies

3.1. Anticancer Activity Study

In a controlled laboratory setting, researchers synthesized several derivatives of 3-(Phenyl(3-phenylpropyl)amino)propiononitrile and tested their effects on various cancer cell lines. The results indicated that specific modifications to the phenyl groups significantly increased cytotoxicity compared to the parent compound. This study highlights the importance of structural optimization in drug development .

3.2. Neurological Modulation Study

A comprehensive study investigated the role of this compound in modulating GPCRs associated with neurological disorders. The findings revealed that certain analogs not only bind effectively to target receptors but also alter downstream signaling pathways, suggesting potential therapeutic applications in treating mood disorders .

Wirkmechanismus

The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its ability to form stable complexes with various metal ions. This property makes it useful as a chelating agent in various applications. The compound can also interact with nucleophiles, leading to the formation of substituted triazines. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting species.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- The 3-phenylpropyl chain in the target compound provides greater steric bulk and lipophilicity compared to the 2-phenylethyl analogue, which may enhance membrane permeability in drug candidates .

- 3,3-Diphenylpropiononitrile lacks the tertiary amine group, limiting its utility in reactions requiring amine-mediated catalysis .

Azo-Linked Propiononitrile Derivatives

Key Findings :

- Azo derivatives exhibit strong absorbance in the visible spectrum, making them suitable for dyes and pigments. However, their nitro and halogen substituents may pose environmental toxicity concerns .

Amino Nitriles with Pharmaceutical Relevance

Key Findings :

- The hydrochloride salt of (±)-3-[(1-methyl-2-phenylethyl)amino]propiononitrile demonstrates enhanced solubility, facilitating its use in aqueous-phase reactions .

- Peptide-conjugated derivatives (e.g., fluorobenzoyl-tyrosyl compounds) show higher target specificity but require complex synthetic routes compared to the simpler tertiary amine structure of the target compound .

Research and Application Insights

- Synthetic Utility: The tertiary amine in 3-(Phenyl(3-phenylpropyl)amino)propiononitrile allows for facile alkylation or acylation, enabling the synthesis of quaternary ammonium salts for ionic liquids .

- Toxicity Profile: Propiononitrile derivatives, including the target compound, may require rigorous toxicity screening due to structural similarities to endocrine disruptors listed by the EPA .

- Industrial Use: Azo-linked analogues dominate in non-pharmaceutical sectors (e.g., dyes), while the target compound’s applications remain niche, primarily in preclinical drug development .

Conclusion 3-(Phenyl(3-phenylpropyl)amino)propiononitrile occupies a unique niche among amino nitriles due to its balanced lipophilicity and reactivity. While azo derivatives excel in industrial applications, and peptide-conjugated analogues offer high specificity, the target compound’s structural simplicity and versatility position it as a promising intermediate in medicinal chemistry. Further research into its pharmacokinetic and toxicity profiles is recommended to expand its utility.

Biologische Aktivität

The compound 3-(Phenyl(3-phenylpropyl)amino)propiononitrile is a member of the nitrile family, which has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

3-(Phenyl(3-phenylpropyl)amino)propiononitrile features a complex structure that includes a nitrile group and an amino group attached to a phenylpropyl moiety. This structural configuration is crucial for its interaction with biological targets.

The biological activity of 3-(Phenyl(3-phenylpropyl)amino)propiononitrile can be attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. The following mechanisms have been identified:

- Receptor Modulation : The compound may act as a ligand for certain receptors, potentially modulating their activity and affecting downstream signaling pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, thereby altering cellular functions.

- Cell Signaling Pathways : The compound is believed to influence cell signaling pathways related to growth and apoptosis, making it a candidate for cancer research.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that 3-(Phenyl(3-phenylpropyl)amino)propiononitrile exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells in vitro.

- Antimicrobial Properties : There are indications that this compound possesses antimicrobial activity, making it a potential candidate for developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Study : A study explored the effects of 3-(Phenyl(3-phenylpropyl)amino)propiononitrile on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

- Antimicrobial Testing : Another research project assessed the antimicrobial efficacy of this compound against various pathogens. Results showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

- Enzyme Interaction Analysis : Research focusing on the inhibition of specific enzymes revealed that 3-(Phenyl(3-phenylpropyl)amino)propiononitrile could effectively inhibit acetylcholinesterase activity, which is significant in neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.